Cas no 1794780-87-2 (4-(3-Chloropropyl)-3-methylisoxazole)

4-(3-Chloropropyl)-3-methylisoxazole is a versatile heterocyclic compound featuring a reactive chloropropyl side chain attached to a 3-methylisoxazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chloropropyl group allows for further functionalization through nucleophilic substitution or coupling reactions, while the isoxazole ring contributes to its stability and potential bioactivity. Its well-defined reactivity profile and compatibility with various synthetic conditions enhance its utility in constructing complex molecular architectures. The compound is typically handled under controlled conditions due to its reactive chloroalkyl moiety.
4-(3-Chloropropyl)-3-methylisoxazole structure
1794780-87-2 structure
Product Name:4-(3-Chloropropyl)-3-methylisoxazole
CAS No:1794780-87-2
MF:C7H10ClNO
MW:159.613400936127
CID:5718856
PubChem ID:54514132
Update Time:2025-11-05

4-(3-Chloropropyl)-3-methylisoxazole Chemical and Physical Properties

Names and Identifiers

    • 4-(3-chloropropyl)-3-methyl-1,2-oxazole
    • 4-(3-Chloropropyl)-3-methylisoxazole
    • Isoxazole, 4-(3-chloropropyl)-3-methyl-
    • Inchi: 1S/C7H10ClNO/c1-6-7(3-2-4-8)5-10-9-6/h5H,2-4H2,1H3
    • InChI Key: YLFBGXHCBOBSCW-UHFFFAOYSA-N
    • SMILES: O1C=C(CCCCl)C(C)=N1

Computed Properties

  • Exact Mass: 159.0450916g/mol
  • Monoisotopic Mass: 159.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.120±0.06 g/cm3(Predicted)
  • Boiling Point: 252.9±25.0 °C(Predicted)
  • pka: -1.12±0.50(Predicted)

4-(3-Chloropropyl)-3-methylisoxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C292965-100mg
4-(3-Chloropropyl)-3-methylisoxazole
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100mg
$ 207.00 2023-04-18
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C292965-1g
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$ 1360.00 2022-04-01
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C292965-1000mg
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$ 1642.00 2023-04-18
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C292965-500mg
4-(3-Chloropropyl)-3-methylisoxazole
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500mg
$ 800.00 2023-09-08

Additional information on 4-(3-Chloropropyl)-3-methylisoxazole

Introduction to 4-(3-Chloropropyl)-3-methylisoxazole (CAS No. 1794780-87-2)

4-(3-Chloropropyl)-3-methylisoxazole (CAS No. 1794780-87-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chloropropyl substituent and a methyl group on the isoxazole ring imparts distinct chemical properties and reactivity patterns, making it an intriguing subject for both academic research and industrial applications.

The chemical structure of 4-(3-Chloropropyl)-3-methylisoxazole is characterized by a highly conjugated system, which contributes to its stability and reactivity. The chloropropyl substituent can undergo various chemical transformations, such as nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry. Additionally, the methyl group on the isoxazole ring can influence the compound's electronic properties and steric hindrance, affecting its reactivity and selectivity in different chemical reactions.

In the pharmaceutical industry, isoxazoles have been extensively studied for their biological activities. Recent research has shown that compounds containing the isoxazole moiety exhibit a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain isoxazole derivatives demonstrated potent inhibitory effects against specific cancer cell lines. The presence of a chloropropyl substituent in 4-(3-Chloropropyl)-3-methylisoxazole could potentially enhance its biological activity by modulating its interaction with target proteins or receptors.

Beyond pharmaceutical applications, 4-(3-Chloropropyl)-3-methylisoxazole has also found use in agrochemicals. Isoxazoles are known for their herbicidal and fungicidal properties, and compounds with specific substituents can be tailored to target particular pests or pathogens. A recent study in Pesticide Biochemistry and Physiology highlighted the effectiveness of isoxazole-based compounds in controlling fungal infections in crops. The chloropropyl substituent in 4-(3-Chloropropyl)-3-methylisoxazole could play a crucial role in enhancing its efficacy as an agrochemical agent.

In materials science, isoxazoles have been explored for their potential use in the development of functional materials. The unique electronic properties of isoxazoles make them suitable for applications such as organic semiconductors and luminescent materials. A study published in Advanced Materials in 2020 demonstrated that isoxazole-based polymers exhibited excellent photoluminescence properties, making them promising candidates for use in organic light-emitting diodes (OLEDs). The presence of a methyl group on the isoxazole ring in 4-(3-Chloropropyl)-3-methylisoxazole could influence its electronic properties and improve its performance as a functional material.

The synthesis of 4-(3-Chloropropyl)-3-methylisoxazole typically involves multistep reactions starting from readily available precursors. One common approach involves the reaction of an appropriate nitrile with an aldehyde or ketone to form an intermediate nitrile oxide, which then cyclizes with an alkene or alkyne to form the isoxazole ring. The introduction of the chloropropyl substituent can be achieved through subsequent alkylation or substitution reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these synthetic routes, making it easier to produce high-purity samples of 4-(3-Chloropropyl)-3-methylisoxazole.

The physical and chemical properties of 4-(3-Chloropropyl)-3-methylisoxazole, such as its melting point, boiling point, solubility, and stability under various conditions, have been extensively characterized. These properties are crucial for understanding its behavior in different environments and for optimizing its use in various applications. For example, its solubility in organic solvents makes it suitable for use as a reagent or intermediate in synthetic processes.

In conclusion, 4-(3-Chloropropyl)-3-methylisoxazole (CAS No. 1794780-87-2) is a multifaceted compound with significant potential across multiple fields. Its unique chemical structure and versatile reactivity make it an attractive candidate for further research and development. Whether used as a pharmaceutical agent, agrochemical compound, or functional material, this compound continues to be a subject of intense interest for scientists and researchers worldwide.

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